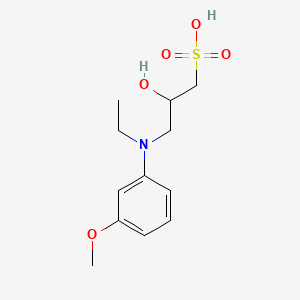
(S)-4-aminochromane-7-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-aminochromane-7-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chromane structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 7-position, along with the hydrochloride salt form, enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminochromane-7-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group at the 7-position is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Resolution: The chiral center is resolved using chiral catalysts or chiral resolution agents to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
(S)-4-aminochromane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (S)-4-aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-aminochromane-7-carboxylic acid: Lacks the chiral center and hydrochloride salt form.
7-aminochromane-4-carboxylic acid: Different position of functional groups.
4-amino-2-chromancarboxylic acid: Variation in the chromane structure.
Uniqueness: (S)-4-aminochromane-7-carboxylic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and carboxylic acid groups at distinct positions, which confer specific chemical and biological properties.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
(4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m0/s1 |
InChI 键 |
FNENGAZBLZPVGV-QMMMGPOBSA-N |
手性 SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(=O)O |
规范 SMILES |
C1COC2=C(C1N)C=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)







![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)

